molecular formula C20H14ClN3O2S B2891277 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide CAS No. 330190-68-6

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

Cat. No.: B2891277
CAS No.: 330190-68-6
M. Wt: 395.86
InChI Key: WOQDCXVNGHFZOT-UHFFFAOYSA-N
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Description

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a methoxy-naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroformates under acidic conditions. The resulting intermediate is then reacted with 3-methoxy-2-naphthoic acid chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has shown potential as a biological probe. Its ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.

Medicine: The compound has been investigated for its pharmacological properties. It exhibits promising activity against certain diseases, such as cancer and bacterial infections. Its mechanism of action involves binding to specific molecular targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-acetamide: A structurally related compound with applications in pharmaceuticals.

  • N-(4-chlorophenyl)-urea: Another related compound used in various chemical syntheses.

Uniqueness: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide stands out due to its unique combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQDCXVNGHFZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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